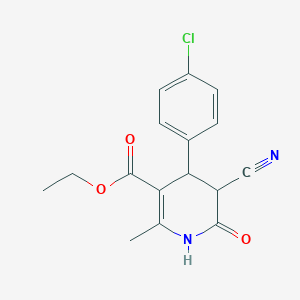![molecular formula C19H27ClN2O B259531 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B259531.png)
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a synthetic compound that is commonly used as a research tool in neuroscience and pharmacology to study the central nervous system's effects.
Mécanisme D'action
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can inhibit the excitatory neurotransmission and reduce the neuronal activity in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to induce various biochemical and physiological effects in the central nervous system. It can reduce the glutamate release and inhibit the calcium influx, which can lead to the reduction of the neuronal excitability. This compound can also enhance the GABAergic neurotransmission, which can contribute to its anxiolytic and antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one has several advantages as a research tool, including its high potency, selectivity, and stability. However, there are also limitations to its use, such as its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the research on 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one, including the development of new drugs that target the NMDA receptor for the treatment of neurological disorders. Other potential applications of this compound include its use as a tool to study the mechanisms of action of various drugs and to investigate the role of the NMDA receptor in synaptic plasticity and memory formation.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential as a research tool in neuroscience and pharmacology. Its selective antagonism of the NMDA receptor makes it an attractive target for the development of new drugs for the treatment of neurological disorders. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one can be synthesized using various methods, including the reaction of 1-cyclopentyl-4-(2-chlorobenzyl)piperazine with 3-bromoacetone. The reaction is carried out in the presence of a base such as potassium hydroxide, which facilitates the formation of this compound.
Applications De Recherche Scientifique
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one is widely used in scientific research to study the central nervous system's effects. It is commonly used as a tool to investigate the mechanisms of action of various drugs and to develop new drugs for the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
Formule moléculaire |
C19H27ClN2O |
|---|---|
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-cyclopentylpropan-1-one |
InChI |
InChI=1S/C19H27ClN2O/c20-18-8-4-3-7-17(18)15-21-11-13-22(14-12-21)19(23)10-9-16-5-1-2-6-16/h3-4,7-8,16H,1-2,5-6,9-15H2 |
Clé InChI |
ACMYLPIAWKPDEW-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
SMILES canonique |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)


![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)